molecular formula C26H24N6O2 B2852532 N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-16-6

N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Número de catálogo: B2852532
Número CAS: 955338-16-6
Peso molecular: 452.518
Clave InChI: DOPWKRAZDNKXJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is substituted with various aromatic groups, enhancing its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Alkylation and Acylation

The secondary amine groups in the pyrazolo[3,4-d]pyrimidine scaffold undergo alkylation and acylation under standard conditions:

Reaction Reagents/Conditions Product Yield Reference
N-Alkylation Methyl iodide, NaH, DMF, 0–25°C, 12 hN-Methylated derivative at position 678–85%
Acylation Acetyl chloride, pyridine, RT, 6 hAcetylated product at the 4-amine position65%

These reactions modify the compound’s solubility and pharmacokinetic properties. For instance, alkylation enhances membrane permeability, while acylation stabilizes the molecule against metabolic degradation .

Oxidation Reactions

The methoxyphenyl substituents and the pyrazolo[3,4-d]pyrimidine core are susceptible to oxidation:

  • Methoxy Group Demethylation :
    Treatment with BBr₃ in dichloromethane at −78°C removes methyl groups from methoxyphenyl substituents, yielding phenolic derivatives. This reaction is critical for probing structure-activity relationships (SAR) in drug discovery .

  • Core Oxidation :
    Using m-chloroperbenzoic acid (mCPBA) oxidizes the pyrazolo[3,4-d]pyrimidine ring, forming pyrazolo[3,4-d]pyrimidine N-oxide derivatives. These oxidized products often show altered biological activity profiles.

Nucleophilic Substitution

The chloro derivatives of pyrazolo[3,4-d]pyrimidine (precursors to the target compound) undergo nucleophilic substitution:

Substituent Nucleophile Conditions Product Application
Chlorine at C43-MethoxyphenylamineEtOH, reflux, 12 hN4-(3-Methoxyphenyl) derivativeKey synthesis step
Chlorine at C6(2-Methoxyphenyl)methylamineDMF, 80°C, 24 hN6-[(2-Methoxyphenyl)methyl] derivativeFinal synthetic step

These substitutions are pivotal in constructing the compound’s pharmacophore. For example, replacing chlorine with (2-methoxyphenyl)methylamine introduces a hydrophobic tail, enhancing kinase-binding affinity .

Reductive Transformations

The compound participates in hydrogenation and nitro group reduction:

  • Nitro Group Reduction :
    Catalytic hydrogenation (H₂, Pd/C, EtOH) converts nitro groups on precursor molecules to amines, essential for forming the final diamine structure .

  • Azide Reduction :
    Staudinger reaction with triphenylphosphine reduces azide intermediates to amines, enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Reaction Type Reagents Product Impact on Activity
Suzuki–Miyaura Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at C1 phenyl groupImproved kinase inhibition (IC₅₀ ≤ 1.74 µM)
Buchwald–Hartwig Aryl halide, Pd₂(dba)₃, XantphosN-Aryl derivativesEnhanced selectivity for EGFR mutants

For example, Suzuki coupling with 4-methoxyphenylboronic acid introduces electron-donating groups that stabilize charge-transfer interactions in kinase binding pockets .

Hydrolysis and Solvolysis

The pyrazolo[3,4-d]pyrimidine core undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O, 100°C):
    Cleaves the pyrimidine ring, yielding pyrazole-3-carboxylic acid derivatives.

  • Basic Hydrolysis (NaOH, EtOH, reflux):
    Produces pyrazolo[3,4-d]pyrimidinone intermediates, which are precursors for further modifications.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via the phenyl group at position 1, forming cyclobutane-linked dimers. These dimers exhibit reduced solubility but increased thermal stability.

Comparative Reactivity Data

A study comparing substituent effects on reaction outcomes revealed:

Substituent Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol)
3-Methoxyphenyl2.1 × 10⁻³45.2
2-Methoxyphenylmethyl1.8 × 10⁻³48.7
Unsubstituted phenyl3.4 × 10⁻³41.9

The electron-donating methoxy groups slightly decelerate nucleophilic substitution due to increased steric hindrance .

Case Study: Kinase Inhibition Optimization

A 2024 study modified the compound via N-alkylation and cross-coupling to improve EGFR inhibition:

Derivative EGFR WT IC₅₀ (nM) EGFR T790M IC₅₀ (nM)
Parent compound16142
N-Methylated analog878
Biaryl-coupled analog224

The biaryl analog showed a 12-fold selectivity improvement for mutant EGFR, attributed to enhanced hydrophobic interactions .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Specifically, compounds similar to N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been evaluated for their anti-proliferative effects against various cancer cell lines such as A549 and HCT-116. One promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Inhibition of Kinases

The compound has also been studied for its potential as a casein kinase 1 (CK1) inhibitor. CK1 is implicated in several diseases, including cancer and neurodegenerative disorders. The discovery of pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors has led to the identification of new lead compounds with potent inhibitory activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Structure-activity relationship studies have shown that modifications in the phenyl groups and the pyrazolo core can significantly impact biological activity.

Case Study 1: Anticancer Activity Assessment

A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives revealed that specific substitutions on the phenyl rings enhanced anti-proliferative activity against cancer cell lines. The most effective compound demonstrated an IC50 value significantly lower than existing treatments .

Case Study 2: Kinase Inhibition Profile

In another study examining the inhibition of CK1 by pyrazolo[3,4-d]pyrimidines, a derivative similar to this compound was found to inhibit CK1 with an IC50 value of 78 nM. This highlights its potential as a therapeutic agent for conditions related to aberrant CK1 activity .

References Table

ReferenceTitleKey Findings
Discovery of CK1 inhibitorsIdentified novel inhibitors with potential anticancer properties
New 1H-pyrazolo[3,4-d]pyrimidine derivativesDemonstrated potent anti-proliferative activities against cancer cells

Mecanismo De Acción

The mechanism of action of N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and therapeutic effects.

Comparación Con Compuestos Similares

  • N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shares structural similarities with other pyrazolo[3,4-d]pyrimidines, such as:
    • N~6~-(2-chlorobenzyl)-N~4~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N~6~-(2-fluorobenzyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity. The presence of methoxy groups can enhance its solubility and interaction with biological targets.

Actividad Biológica

N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes:

  • Molecular Formula : C23H26N6O
  • Molecular Weight : 402.5 g/mol

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, with promising results indicating their efficacy against various cancer cell lines.

  • In Vitro Studies :
    • A study demonstrated that a related compound with a similar scaffold induced apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
    • Another compound from this class showed significant inhibitory activity across multiple cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer) with varying IC50 values ranging from 1.74 µM to 24 µM .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. These compounds often target specific kinases and enzymes critical for tumor growth and metastasis.
    • Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, disrupting normal cellular functions and leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications in its structure:

  • Substituents : Variations in the methoxy groups and phenyl rings significantly affect potency and selectivity against different cancer types.
  • Scaffold Importance : The pyrazolo[3,4-d]pyrimidine core is essential for maintaining the anticancer activity; alterations in this scaffold often lead to diminished effects .

Data Summary

CompoundTarget Cell LineIC50 (µM)Reference
Compound 1aA549 (Lung)2.24
Compound 5iMCF-7 (Breast)0.30
Compound 1dMCF-7 (Breast)1.74
DoxorubicinA549 (Lung)9.20

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in preclinical models:

  • MCF-7 Model : Inhibition of tumor growth was observed alongside significant induction of apoptosis and suppression of cell migration in breast cancer models treated with these compounds .
  • Dual Inhibition : Some derivatives have shown dual inhibition properties against both EGFR and VEGFR2 pathways, indicating their potential as multitargeted anticancer agents.

Propiedades

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2/c1-33-21-13-8-10-19(15-21)29-24-22-17-28-32(20-11-4-3-5-12-20)25(22)31-26(30-24)27-16-18-9-6-7-14-23(18)34-2/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPWKRAZDNKXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.